molecular formula C22H23ClN2O3 B2508638 2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide CAS No. 851405-31-7

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide

Cat. No.: B2508638
CAS No.: 851405-31-7
M. Wt: 398.89
InChI Key: FXCFUBIGPSHSRY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a quinoline derivative, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is unique due to its combination of a chlorophenoxy group, a methyl group, and a quinoline derivative, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-14-4-5-15-13-16(20(26)25-19(15)12-14)10-11-24-21(27)22(2,3)28-18-8-6-17(23)7-9-18/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCFUBIGPSHSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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